molecular formula C16H18N2O3S B5863818 4-(2,4,6-Trimethylbenzenesulfonamido)benzamide

4-(2,4,6-Trimethylbenzenesulfonamido)benzamide

Cat. No.: B5863818
M. Wt: 318.4 g/mol
InChI Key: DEJQBZNPWCPYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4,6-Trimethylbenzenesulfonamido)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety linked to a sulfonamide group, which is further substituted with trimethylbenzene

Safety and Hazards

According to the safety data sheet for 4-Aminobenzamide, a similar compound, it may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Benzamides, including “4-[(mesitylsulfonyl)amino]benzamide”, have potential applications in various fields, especially in the pharmaceutical industry . Future research could focus on developing more efficient synthesis methods, exploring their biological activities, and improving their safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trimethylbenzenesulfonamido)benzamide typically involves the following steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Coupling with Benzamide: : The sulfonamide intermediate is then coupled with benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent such as tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trimethylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the trimethylbenzene moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethylbenzene moiety can yield carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

4-(2,4,6-Trimethylbenzenesulfonamido)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and as a precursor in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminosulfonyl)-N-(2,4,6-Trifluorophenyl)methylbenzamide: This compound has a similar structure but with trifluoromethyl substitution, which can alter its chemical and biological properties.

    N-(4-(Quinazolin-2-yl)phenyl)benzamide: This compound contains a quinazoline moiety, which imparts different biological activities compared to 4-(2,4,6-Trimethylbenzenesulfonamido)benzamide.

Uniqueness

This compound is unique due to the presence of the trimethylbenzene group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other benzamide derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-8-11(2)15(12(3)9-10)22(20,21)18-14-6-4-13(5-7-14)16(17)19/h4-9,18H,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJQBZNPWCPYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.